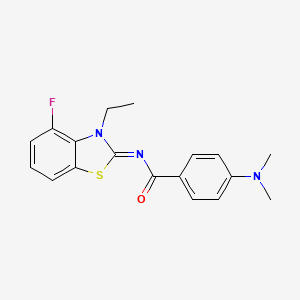

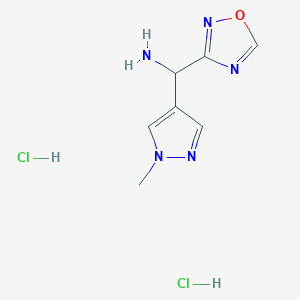

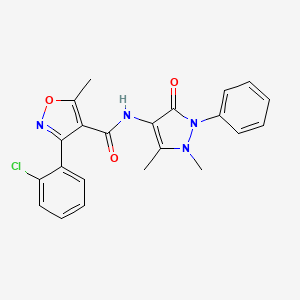

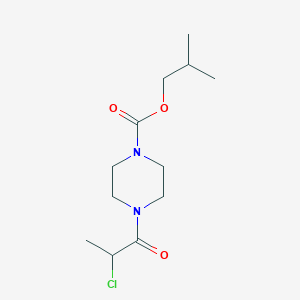

![molecular formula C16H12FN3O2 B2580657 N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-63-3](/img/structure/B2580657.png)

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

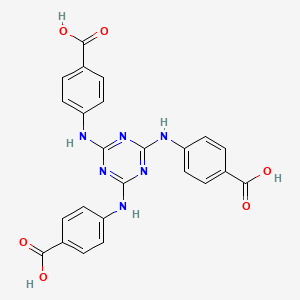

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not provided in the available resources.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied for their pharmacological activities. Researchers have explored their potential as antiviral, antibacterial, and anticancer agents. The compound’s scaffold offers opportunities for functionalization at the 3-position, enabling the design of novel drug candidates .

Anticancer Activity

In recent years, imidazo[1,2-a]pyrimidines have been evaluated for their anticancer properties. Thiazolopyrimidine derivatives, a subset of this class, displayed excellent activity against human cancer cell lines. Some compounds inhibited CDK enzymes, leading to apoptosis and cell death .

Potassium-Competitive Acid Blockers (P-CABs)

Researchers have synthesized pyrrole derivatives, including imidazo[1,2-a]pyrimidines, in the quest for potent P-CABs. These compounds aim to block gastric acid secretion and treat acid-related disorders .

Multicomponent Reactions and Chemosynthetic Strategies

Imidazo[1,2-a]pyrimidines have been constructed using diverse chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. Such strategies contribute to the development of new synthetic routes .

Functional Materials and Organic Electronics

The unique structure of imidazo[1,2-a]pyrimidines makes them attractive for designing functional materials. Researchers explore their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .

Biological Studies and Mechanistic Insights

Understanding the mechanisms of imidazo[1,2-a]pyrimidine reactions is crucial. Researchers investigate their behavior in various transformations, shedding light on bond formation and reactivity. These insights aid in optimizing synthetic routes and expanding their applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Similar compounds have been found to inhibit both il-2 and il-8 levels .

Result of Action

Related compounds have been found to exhibit potent anti-inflammatory effects .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFUEQUZSZRTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)

![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)

![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)

![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)

![2-[[1-[3-(4-Chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2580592.png)

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)